molecular formula C8H11F3O2 B8021405 Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B8021405
M. Wt: 196.17 g/mol
InChI Key: ULEQXLLQKPYDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C8H11F3O2 and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further esterified with a carboxylate group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the esterification of 3-(trifluoromethyl)cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further participate in biochemical reactions .

Comparison with Similar Compounds

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(trifluoromethyl)benzoate: Another ester containing a trifluoromethyl group, but with a benzene ring instead of a cyclopentane ring.

    Ethyl 3-(trifluoromethyl)cyclopentane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-13-7(12)5-2-3-6(4-5)8(9,10)11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEQXLLQKPYDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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